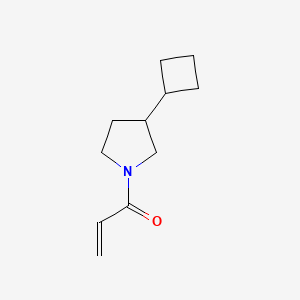
1-(3-Cyclobutylpyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclobutylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound with a unique structure that combines a cyclobutyl ring, a pyrrolidine ring, and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-(3-Cyclobutylpyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of cyclobutylamine with a suitable acylating agent, such as acryloyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3-Cyclobutylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the prop-2-en-1-one moiety.
Scientific Research Applications
1-(3-Cyclobutylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Cyclobutylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
1-(3-Cyclobutylpyrrolidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(3-Cyclopropylpyrrolidin-1-yl)prop-2-en-1-one: This compound has a cyclopropyl ring instead of a cyclobutyl ring, which may result in different chemical and biological properties.
1-(3-Cyclohexylpyrrolidin-1-yl)prop-2-en-1-one:
1-(3-Cyclopentylpyrrolidin-1-yl)prop-2-en-1-one: The cyclopentyl ring may impart different steric and electronic effects compared to the cyclobutyl ring.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(3-cyclobutylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)12-7-6-10(8-12)9-4-3-5-9/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZYXCCKCVXNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)
![1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride](/img/structure/B2682591.png)
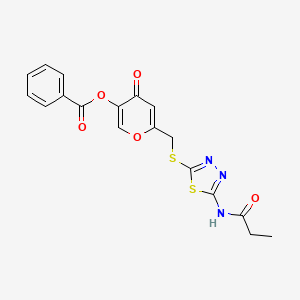
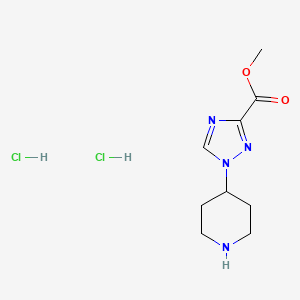
![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

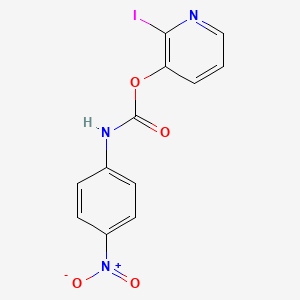
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)
![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2682603.png)
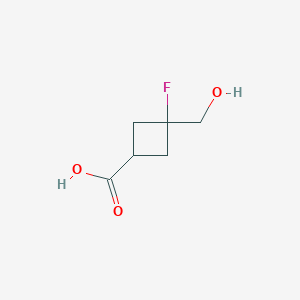
![2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine](/img/structure/B2682606.png)
![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2682607.png)
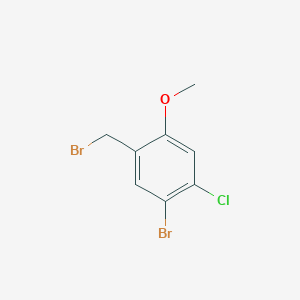
![4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2682610.png)
